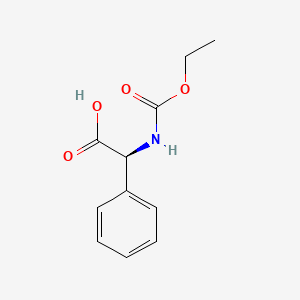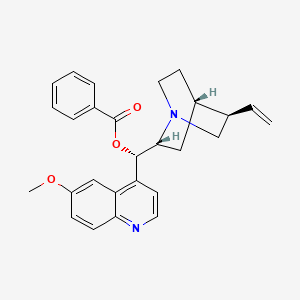
(9R)-6'-Methoxycinchonan-9-yl benzoate
描述
(9R)-6’-Methoxycinchonan-9-yl benzoate: is a complex organic compound that belongs to the class of cinchona alkaloids This compound is characterized by its unique structure, which includes a methoxy group attached to the cinchonan skeleton and a benzoate ester
作用机制
Target of Action
The primary target of O-benzoyl quinidine is the sodium channels in Purkinje fibers . These channels play a crucial role in the conduction of electrical signals in the heart, which are essential for maintaining a regular heart rhythm.
Biochemical Pathways
The biochemical pathways affected by O-benzoyl quinidine involve the proton transfer processes . These processes are frequently encountered in a number of biosynthetic sequences and often play a key role in the catalytic activity of enzymes .
Pharmacokinetics
The pharmacokinetics of O-benzoyl quinidine is similar to that of quinidine. The apparent volume of distribution typically ranges from 2.0 to 3.5 litres/kg . The elimination half-life is between 5 to 12 hours , and clearance is between 2.5 to 5.0 ml/min/kg . Quinidine clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure .
Result of Action
The result of O-benzoyl quinidine’s action is the prolongation of the cellular action potential . This leads to a decrease in myocardial excitability and conduction velocity, and myocardial contractility . These effects help restore normal sinus rhythm, treat atrial fibrillation and flutter, and treat ventricular arrhythmias .
Action Environment
The action of O-benzoyl quinidine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. Furthermore, the physiological state of the patient, such as age, liver function, and heart function, can also impact the drug’s action .
生化分析
Biochemical Properties
O-benzoyl quinidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with sodium channels in cardiac cells, where it acts as a blocker, thereby prolonging the action potential and reducing automaticity . Additionally, O-benzoyl quinidine inhibits the fast inward sodium current and blocks the slow inward calcium current, as well as the rapid and slow components of the delayed potassium rectifier current . These interactions are crucial for its antiarrhythmic properties.
Cellular Effects
O-benzoyl quinidine has notable effects on different cell types and cellular processes. In cardiac cells, it influences cell function by modulating ion channels, which affects the electrical activity of the heart . This modulation can lead to changes in cell signaling pathways, particularly those involved in cardiac rhythm regulation. Furthermore, O-benzoyl quinidine has been shown to enhance the cytotoxicity of certain chemotherapeutic agents in drug-resistant tumor cells by increasing their cellular accumulation . This indicates its potential role in overcoming drug resistance in cancer therapy.
Molecular Mechanism
The molecular mechanism of O-benzoyl quinidine involves its binding interactions with various biomolecules. It primarily acts by inhibiting sodium channels, which prolongs the action potential in cardiac cells . This inhibition is achieved through binding to the channel proteins, preventing the influx of sodium ions. Additionally, O-benzoyl quinidine blocks calcium and potassium channels, further contributing to its antiarrhythmic effects . These actions result in the stabilization of cardiac cell membranes and the prevention of abnormal electrical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-benzoyl quinidine have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions, affecting its efficacy . Long-term studies have shown that O-benzoyl quinidine can maintain its antiarrhythmic properties over extended periods, although its potency may decrease due to gradual degradation . Additionally, prolonged exposure to O-benzoyl quinidine can lead to adaptive changes in cellular function, such as alterations in ion channel expression and activity.
Dosage Effects in Animal Models
The effects of O-benzoyl quinidine vary with different dosages in animal models. At therapeutic doses, it effectively manages arrhythmias without significant adverse effects . At higher doses, O-benzoyl quinidine can cause toxic effects, including hypotension, bradycardia, and gastrointestinal disturbances . These adverse effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
O-benzoyl quinidine is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The major metabolite is 3-hydroxy-quinidine, which retains some pharmacological activity . The metabolic pathways involve phase I oxidation reactions followed by phase II conjugation, leading to the formation of glucuronides and other conjugates . These metabolic processes are crucial for the elimination of O-benzoyl quinidine from the body.
Transport and Distribution
The transport and distribution of O-benzoyl quinidine within cells and tissues involve several mechanisms. It is transported across cell membranes by organic cation transporters, particularly OCT1, which facilitates its uptake into hepatocytes . Once inside the cells, O-benzoyl quinidine can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s distribution is also influenced by its binding affinity to tissue proteins, leading to its accumulation in specific tissues such as the liver and heart .
Subcellular Localization
O-benzoyl quinidine’s subcellular localization is primarily within the cytoplasm and cell membranes. It targets ion channels located on the cell membrane, where it exerts its pharmacological effects . Additionally, O-benzoyl quinidine can localize to intracellular organelles such as the endoplasmic reticulum, where it may interact with other proteins involved in ion transport and cellular signaling . These localization patterns are essential for its function and efficacy in modulating cellular activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9R)-6’-Methoxycinchonan-9-yl benzoate typically involves the esterification of (9R)-6’-Methoxycinchonan-9-ol with benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of (9R)-6’-Methoxycinchonan-9-yl benzoate may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to achieve high yields and purity .
化学反应分析
Types of Reactions: (9R)-6’-Methoxycinchonan-9-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
科学研究应用
Chemistry: In chemistry, (9R)-6’-Methoxycinchonan-9-yl benzoate is used as a chiral auxiliary in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for the production of enantiomerically pure compounds .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antimalarial properties. Its ability to interact with biological targets makes it a subject of interest in drug discovery and development.
Medicine: In medicine, (9R)-6’-Methoxycinchonan-9-yl benzoate is explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of certain diseases, such as malaria and bacterial infections .
Industry: The compound is also used in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its role as a chiral auxiliary makes it valuable for the production of enantiomerically pure pharmaceuticals .
相似化合物的比较
- (8α,9R)-6’-Methoxycinchonan-9-ol benzoate
- (4β,9R)-6’-Methoxycinchonan-1-ium-9-yl benzoate
Comparison: Compared to these similar compounds, (9R)-6’-Methoxycinchonan-9-yl benzoate is unique due to its specific stereochemistry and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity .
Conclusion
(9R)-6’-Methoxycinchonan-9-yl benzoate is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for research and industrial applications, particularly in the synthesis of enantiomerically pure compounds and the development of new therapeutic agents.
属性
IUPAC Name |
[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-3-18-17-29-14-12-20(18)15-25(29)26(32-27(30)19-7-5-4-6-8-19)22-11-13-28-24-10-9-21(31-2)16-23(22)24/h3-11,13,16,18,20,25-26H,1,12,14-15,17H2,2H3/t18-,20-,25+,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXLNYIYPISSFF-LXFCCGDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246492 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, 9-benzoate, (9S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60723-45-7 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, 9-benzoate, (9S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60723-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, 9-benzoate, (9S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![butyl[(pyridin-3-yl)methyl]amine dihydrochloride](/img/structure/B3146664.png)
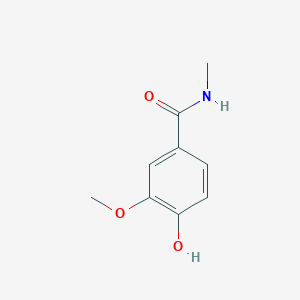

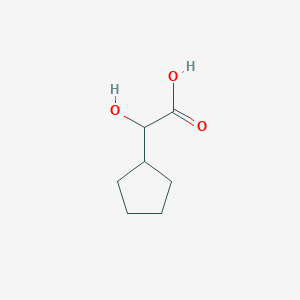
![2-[[(2-Methylbenzoyl)amino]carbamoyl]benzoic acid](/img/structure/B3146687.png)


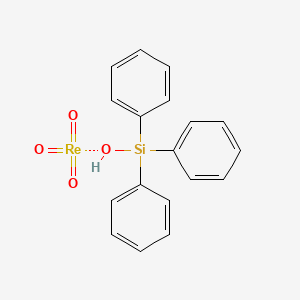
![2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B3146730.png)


![2-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3146741.png)
